1-Bromo-2-propoxycycloheptane

Catalog No.
S13825681
CAS No.
M.F
C10H19BrO
M. Wt
235.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-propoxycycloheptane

Product Name

1-Bromo-2-propoxycycloheptane

IUPAC Name

1-bromo-2-propoxycycloheptane

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C10H19BrO/c1-2-8-12-10-7-5-3-4-6-9(10)11/h9-10H,2-8H2,1H3

InChI Key

STCKPPJYJYXQSB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCCC1Br

1-Bromo-2-propoxycycloheptane is an organic compound characterized by the presence of a bromine atom and a propoxy group attached to a cycloheptane ring. Its molecular formula is C10H15BrC_{10}H_{15}Br, and it has a molecular weight of approximately 215.14 g/mol. The compound's structure features a cycloheptane backbone, which is a seven-membered carbon ring, with the bromine substituent located on the first carbon and the propoxy group on the second carbon.

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be displaced by nucleophiles through SN2S_N2 or SN1S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with potassium hydroxide may lead to the formation of propoxycycloheptene.
  • Radical Reactions: The bromine atom can participate in radical reactions, facilitating further functionalization of the cycloheptane ring.

Several synthetic routes can be employed to prepare 1-bromo-2-propoxycycloheptane:

  • Bromination of Cycloheptanol: Cycloheptanol can be treated with phosphorus tribromide or bromine in the presence of a solvent to introduce the bromine atom at the desired position.
  • Alkylation Reaction: The propoxy group can be introduced via an alkylation reaction using an appropriate alkyl halide (e.g., propyl bromide) and a base like sodium hydride or potassium carbonate.
  • Cyclization Reactions: Starting from linear precursors, cyclization methods can be applied to form the cycloheptane ring followed by bromination and etherification.

1-Bromo-2-propoxycycloheptane may find applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Given its potential biological activity, it could be explored for developing new pharmaceuticals or agrochemicals.
  • Material Science: Compounds with similar structures may be used in creating polymers or other materials with specific properties.

Similar Compounds

  • 1-Bromo-2-methoxycycloheptane
  • 1-Bromo-2-butoxycycloheptane
  • Cycloheptyl bromide

Comparison Table

CompoundStructure FeaturesUnique Aspects
1-Bromo-2-propoxycycloheptaneBromine and propoxy group on cycloheptaneUnique propoxy group enhances solubility
1-Bromo-2-methoxycycloheptaneBromine and methoxy group on cycloheptaneMethoxy group provides different reactivity
1-Bromo-2-butoxycycloheptaneBromine and butoxy group on cycloheptaneLarger butoxy group may alter physical properties
Cycloheptyl bromideSimple bromo-cycloheptane without etherLacks functional groups that modify reactivity

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

234.06193 g/mol

Monoisotopic Mass

234.06193 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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